molecular formula C11H17ClO5S B2838879 Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2230798-16-8

Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2838879
CAS No.: 2230798-16-8
M. Wt: 296.76
InChI Key: OUUPGOPBDRYEAX-UHFFFAOYSA-N
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Description

Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core with a chlorosulfonylmethyl substituent at position 1 and an ethyl carboxylate group at position 4. The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling sulfonylation reactions critical in pharmaceutical and polymer synthesis. The bicyclic scaffold introduces ring strain, enhancing reactivity for functionalization.

Properties

IUPAC Name

ethyl 1-(chlorosulfonylmethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO5S/c1-4-16-8(13)11-5-10(6-11,7-18(12,14)15)17-9(11,2)3/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUPGOPBDRYEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2(C)C)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Chlorosulfonyl Group Reactivity

The chlorosulfonyl moiety (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution (S<sub>N</sub>2) reactions. Common transformations include:

Reaction Type Reagents/Conditions Product Key Applications References
Sulfonamide Formation Amines (e.g., NH₃, RNH₂)Ethyl 1-((sulfonamido)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateDrug discovery (e.g., protease inhibitors)
Sulfonate Ester Synthesis Alcohols (ROH), base (e.g., pyridine)Ethyl 1-((alkyl/aryl-sulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateProdrug development
Hydrolysis H₂O (acidic/basic conditions)Ethyl 1-((sulfonic acid)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateIntermediate for further functionalization

Mechanistic Insight :
The reaction proceeds via attack of the nucleophile on the sulfur center, displacing chloride. Steric hindrance from the bicyclo[2.1.1]hexane framework may slow kinetics compared to linear analogs .

Ester Group Transformations

The ethyl ester (-COOEt) undergoes hydrolysis, transesterification, or amidation:

Reaction Conditions Product Notes References
Acidic Hydrolysis HCl/H₂O, reflux1-((Chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidRequires prolonged heating due to steric hindrance
Basic Hydrolysis NaOH/H₂O, 80°CSodium salt of the carboxylic acid derivativeImproved solubility for bioconjugation
Amidation NH₃/MeOH, catalytic LiOH1-((Chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxamideRarely reported; low yields

Key Limitation :
The bicyclo[2.1.1]hexane’s rigidity restricts access to the ester carbonyl, necessitating harsh conditions for hydrolysis .

Bicyclo[2.1.1]hexane Ring Reactivity

The strained cyclopropane ring in the bicyclic system participates in selective reactions:

Reaction Conditions Outcome Utility References
Hydrogenation H₂, Pd/C, EtOAcRing-opening to form a linear alkane derivativeScaffold diversification
Electrophilic Addition Br₂, CCl₄, 0°CDibromination at bridgehead positionsSynthesis of halogenated analogs
Cycloaddition N₂CHCO₂Et, Cu(I) catalystFormation of fused pyrazoline derivativesAccess to polycyclic scaffolds

Structural Impact :
The bicyclo[2.1.1]hexane’s bridgehead positions exhibit heightened reactivity due to angle strain, enabling unique regioselectivity in additions .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl gases .

  • Storage : Requires anhydrous conditions at –20°C to prevent hydrolysis .

  • Toxicity : Skin and eye irritant (H315, H319) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H17ClO5S and a molecular weight of 296.7677 g/mol. The unique bicyclic structure contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been explored for its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties but differ in their functional groups. This compound has been incorporated into the structure of several drugs, enhancing their pharmacological profiles.

Case Studies

  • Drug Development : Research indicates that derivatives of 2-oxabicyclo[2.1.1]hexanes have been synthesized and evaluated for their biological activity, leading to the development of new therapeutic agents against various diseases, including cancer and infectious diseases .
  • Bioisosterism : The compound serves as a bioisostere for ortho- and meta-substituted benzenes, which can improve the metabolic stability and bioavailability of lead compounds in drug discovery .

Agrochemical Applications

In agrochemistry, this compound has shown promise as an active ingredient in pesticide formulations due to its ability to enhance absorption and efficacy.

Case Studies

  • Pesticide Formulations : A patent describes a formulation containing this compound that exhibits improved absorption characteristics when applied to crops, resulting in enhanced pest control efficacy while minimizing environmental impact .
  • Herbicidal Activity : The compound has been tested for its herbicidal properties, demonstrating effectiveness against a range of agricultural weeds, thus supporting its use in sustainable agriculture practices.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Patents
Medicinal ChemistryUsed as a bioisostere in drug design for improved pharmacological profiles ,
AgrochemistryActive ingredient in pesticide formulations with enhanced absorption ,

Toxicological Considerations

While the compound shows promise in various applications, it is essential to consider its toxicological profile. Preliminary assessments indicate potential hazards associated with skin contact and ingestion, necessitating further research into safety protocols for handling and application .

Mechanism of Action

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

The following table summarizes key analogues, emphasizing substituent variations and their implications:

Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Chlorosulfonylmethyl (Target) C₁₂H₁₇ClO₅S* ~308.78 (calculated) High electrophilicity; sulfonylation, sulfonamide formation -
Iodomethyl C₁₁H₁₇IO₃ 324.15 Halogenation precursor; SN2 reactions
Azidomethyl C₁₁H₁₇N₃O₃ 239.27 Click chemistry (e.g., CuAAC); bioconjugation probes
Aminomethyl (hydrochloride) C₈H₁₄ClNO₃ 239.271† Nucleophilic building block; improved solubility due to hydrochloride salt
Boc-protected aminomethyl C₁₃H₂₁NO₅ 346.22 Peptide synthesis; amine protection
Fmoc-protected aminomethyl C₂₄H₂₅NO₅ 407.46 Solid-phase peptide synthesis; UV-sensitive protection

*Estimated formula and molecular weight for the target compound. †Discrepancy noted: Calculated MW for C₈H₁₄ClNO₃ is ~207.66, but reports 239.271.

Physicochemical Properties

  • Solubility : The hydrochloride salt () enhances water solubility, whereas halogenated derivatives (e.g., iodomethyl) exhibit lower polarity. The chlorosulfonyl group’s electronegativity may improve polar solvent compatibility compared to Boc-protected analogues.
  • Stability : Chlorosulfonyl derivatives are moisture-sensitive, requiring anhydrous handling. Azides () are thermally unstable, risking explosive decomposition under high energy input.

Biological Activity

Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure which contributes to its unique biological properties. The chlorosulfonyl group enhances reactivity, potentially allowing for various interactions with biological targets.

Structural Formula

  • Molecular Formula : C₁₃H₁₅ClO₄S
  • SMILES : CCOC(=O)C1(C(C2(C1(C(C2)C(=O)O)Cl)S(=O)(=O)C)C)C)C

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cellular processes. Preliminary studies suggest that it may inhibit the Nedd8-activating enzyme (NAE), which plays a crucial role in protein modification and regulation within cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Effects

The compound's ability to modulate cellular pathways could also position it as a candidate for anticancer therapy. Similar compounds have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, making them promising agents in cancer treatment .

Inhibitory Effects on Nedd8 Activation

A notable study highlighted the compound's inhibitory effects on Nedd8 activation, demonstrating that it can impede the growth of cancer cells by disrupting protein modification processes essential for tumorigenesis . This provides a potential pathway for therapeutic development targeting cancers reliant on Nedd8-mediated signaling.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylateAntimicrobial
1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acidAnticancer
Ethyl 1-(chlorosulfonyl)methyl-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylateNedd8 inhibitor

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